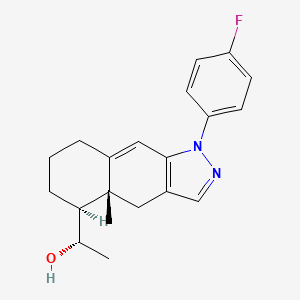
Glucocorticoids receptor agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocorticoids receptor agonist 1 is a compound that interacts with the glucocorticoid receptor, a member of the nuclear receptor superfamily. Glucocorticoids are steroid hormones widely used for their anti-inflammatory and immunosuppressive properties. The glucocorticoid receptor is involved in regulating various physiological processes, including metabolism, immune response, and stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucocorticoids receptor agonist 1 typically involves the modification of steroidal structures. One common method includes the use of molecular docking and molecular dynamic simulations to design and optimize the binding properties of the compound
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Glucocorticoids receptor agonist 1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced binding affinity and specificity to the glucocorticoid receptor. These derivatives are often used in further research and development of therapeutic agents .
Scientific Research Applications
Glucocorticoids receptor agonist 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of glucocorticoids receptor agonist 1 involves binding to the glucocorticoid receptor, leading to its activation and translocation to the nucleus. Once in the nucleus, the receptor-ligand complex interacts with specific DNA sequences to regulate the expression of target genes. This regulation can result in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to glucocorticoids receptor agonist 1 include:
Cortisol: A natural steroid hormone with similar binding properties to the glucocorticoid receptor.
Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Chonemorphine: A steroidal compound with promising binding affinity to the glucocorticoid receptor.
Uniqueness
This compound is unique in its optimized binding properties and reduced side effects compared to other glucocorticoids. Its design and synthesis involve advanced techniques to enhance its therapeutic potential while minimizing adverse effects .
Properties
Molecular Formula |
C20H23FN2O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1S)-1-[(4aR,5S)-1-(4-fluorophenyl)-4a-methyl-5,6,7,8-tetrahydro-4H-benzo[f]indazol-5-yl]ethanol |
InChI |
InChI=1S/C20H23FN2O/c1-13(24)18-5-3-4-15-10-19-14(11-20(15,18)2)12-22-23(19)17-8-6-16(21)7-9-17/h6-10,12-13,18,24H,3-5,11H2,1-2H3/t13-,18+,20-/m0/s1 |
InChI Key |
GZUNIDQZQNDLTI-VIZZQPHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CCCC2=CC3=C(C[C@]12C)C=NN3C4=CC=C(C=C4)F)O |
Canonical SMILES |
CC(C1CCCC2=CC3=C(CC12C)C=NN3C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





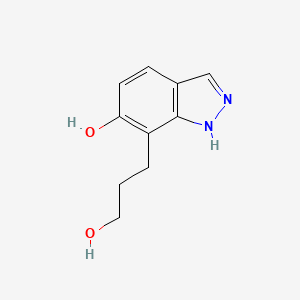
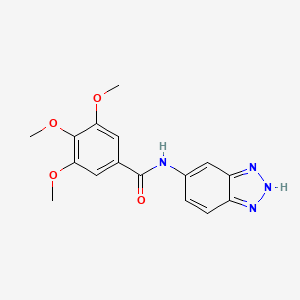
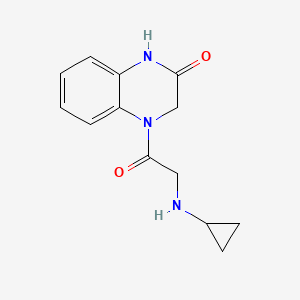

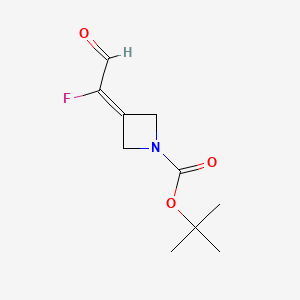


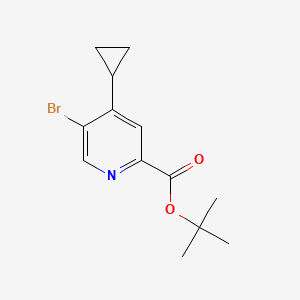

![1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one](/img/structure/B13926081.png)
![2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13926084.png)
